molecular formula C8H6F2O2S B3025488 2-(2,4-difluorophenyl)sulfanylacetic Acid CAS No. 773108-57-9

2-(2,4-difluorophenyl)sulfanylacetic Acid

Cat. No. B3025488
M. Wt: 204.2 g/mol
InChI Key: DGMMJRBTUKGZRY-UHFFFAOYSA-N
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Description

“2-(2,4-difluorophenyl)sulfanylacetic Acid” is a chemical compound with the molecular formula C8H6F2O2S and a molecular weight of 204.2 g/mol. It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10F2O2S/c15-10-6-7-12 (11 (16)8-10)19-13 (14 (17)18)9-4-2-1-3-5-9/h1-8,13H, (H,17,18) and the InChI key is DVDAIOQKIUPXRT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

  • Novel Analgesic-Antiinflammatory Salicylates : 5-(2,4-Difluorophenyl)salicylic acid, a compound related to 2-(2,4-difluorophenyl)sulfanylacetic acid, has been identified as a more effective analgesic and anti-inflammatory agent than aspirin, with superior duration of action and therapeutic index. This underscores its potential application in pain and inflammation management (Hannah et al., 1978).

Synthesis and Biological Activity

  • Synthesis of Heteroatomic Compounds : New derivatives of phenylthiourea and acetophenone, which include compounds related to 2-(2,4-difluorophenyl)sulfanylacetic acid, have shown significant biological activity. These compounds exhibit properties such as antioxidant effects and the ability to stabilize biological membranes (Farzaliyev et al., 2020).

Hydrogen Bond Studies

  • Intra- and Intermolecular Hydrogen Bonds : Research on [Ag(PPh3)3(HL)] complexes with 2-(2,4-difluorophenyl)sulfanylacetic acid-related compounds has provided insights into the presence of discrete molecular units and intramolecular hydrogen bonding, which is crucial for understanding molecular interactions in chemical and biological systems (Barreiro et al., 2011).

Chemiluminescence Research

  • Base-Induced Chemiluminescence : Studies on the base-induced decomposition of dioxetanes, including sulfanyl-substituted compounds, have revealed insights into light emission processes. These findings are important for developing new chemiluminescent materials and understanding light-emitting reactions (Watanabe et al., 2010).

Antimicrobial Activity

  • Antimicrobial Properties : Derivatives of 2-(2,4-difluorophenyl)sulfanylacetic acid have been synthesized and evaluated for their antimicrobial activities, indicating their potential in developing new antimicrobial agents (El-Gaby et al., 2009).

Environmental Impact Studies

  • Herbicide Toxicity Analysis : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to 2-(2,4-difluorophenyl)sulfanylacetic acid, has provided comprehensive insights into its environmental impact and toxicology. This research helps in understanding the ecological consequences and safety profiles of similar compounds (Zuanazzi et al., 2020).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,4-difluorophenyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMMJRBTUKGZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-phenylthioacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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